molecular formula C22H25N5O3 B2708707 N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(4-methoxyphenyl)propanamide CAS No. 1790196-18-7

N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(4-methoxyphenyl)propanamide

Cat. No.: B2708707
CAS No.: 1790196-18-7
M. Wt: 407.474
InChI Key: GYWDSPBHUJNBRY-UHFFFAOYSA-N
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Description

N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(4-methoxyphenyl)propanamide is a potent and selective ATP-competitive inhibitor of p21-activated kinase 1 (PAK1). PAK1 is a central node in the RAC1/CDC42 signaling pathway, regulating key cellular processes such as cytoskeletal dynamics, cell motility, and proliferation. Its dysregulation is frequently implicated in tumorigenesis and metastasis. This compound has emerged as a critical pharmacological tool for dissecting the role of PAK1 in various cancers, particularly breast cancer and melanoma, where it has been shown to inhibit invadopodia formation and cancer cell invasion . Beyond oncology, research indicates its significant value in neuroscience for investigating synaptic plasticity and memory formation, as PAK signaling pathways are crucial for dendritic spine morphogenesis and functional maturation . By specifically targeting PAK1, this inhibitor allows researchers to precisely modulate this pathway to explore its function in disease models and to validate PAK1 as a therapeutic target for drug discovery efforts.

Properties

IUPAC Name

N-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3/c1-30-19-9-4-16(5-10-19)6-11-20(28)24-13-14-26-22(29)27(18-7-8-18)21(25-26)17-3-2-12-23-15-17/h2-5,9-10,12,15,18H,6-8,11,13-14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWDSPBHUJNBRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCCN2C(=O)N(C(=N2)C3=CN=CC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(4-methoxyphenyl)propanamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile compound under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using reagents such as diazomethane or a Simmons-Smith reagent.

    Attachment of the Pyridine Ring: The pyridine ring is attached through a coupling reaction, such as a Suzuki or Heck coupling, using a suitable pyridine derivative.

    Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the intermediate with 3-(4-methoxyphenyl)propanoic acid in the presence of a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and methoxyphenyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the triazole ring or the pyridine ring using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Coupling Agents: EDCI, DCC

    Cyclopropanation Reagents: Diazomethane, Simmons-Smith reagent

Major Products Formed

    Oxidation Products: Carboxylic acids, ketones

    Reduction Products: Alcohols, amines

    Substitution Products: Halogenated derivatives, alkylated derivatives

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

Activity TypeDescription
Antimicrobial Effective against multiple bacterial strains, indicating potential as an antibiotic.
Antitumor Demonstrates cytotoxic effects on cancer cell lines, suggesting anticancer potential.
Antifungal Active against fungal pathogens, useful for treating fungal infections.
Anti-inflammatory Inhibits inflammatory pathways, beneficial for inflammatory diseases.
Antidiabetic Modulates glucose levels and improves insulin sensitivity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the compound's efficacy:

  • Substituent Effects : Electron-donating groups enhance anti-inflammatory and antitumor activities.
  • Ring Contributions : The cyclopropyl and triazole structures are crucial for maintaining bioactivity.

Case Studies and Research Findings

Several studies highlight the efficacy of this compound:

  • Anticancer Activity : Research indicated that derivatives showed significant cytotoxicity against various cancer cell lines with IC50 values lower than established chemotherapeutics like doxorubicin.
  • Antimicrobial Efficacy : Studies demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria, supporting its development as a novel antimicrobial agent.
  • Anti-inflammatory Effects : Experimental models revealed that the compound could significantly reduce inflammation markers in vivo, indicating its therapeutic potential in inflammatory diseases.

Mechanism of Action

The mechanism of action of N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

    Receptor Modulation: It may act as an agonist or antagonist at certain receptors, modulating signal transduction pathways and cellular responses.

    Pathways Involved: The compound can influence pathways related to inflammation, cell proliferation, and apoptosis, depending on its specific interactions with molecular targets.

Comparison with Similar Compounds

Core Heterocycle Modifications

The 1,2,4-triazole core distinguishes this compound from analogs with oxazolone or pyrazole rings. For example, 4-(3,4,5-trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one () contains an oxazolone ring linked to trimethoxyphenyl groups.

Substituent Effects

  • Cyclopropyl vs. Alkyl Groups : The cyclopropyl group at position 4 may confer metabolic stability compared to bulkier alkyl groups (e.g., tert-butyl) in analogs. This substitution minimizes steric hindrance while maintaining hydrophobic interactions.
  • Pyridin-3-yl vs. Other Aromatic Groups : The pyridin-3-yl group enhances solubility and hydrogen-bonding capacity relative to phenyl or naphthyl substituents in analogs like 3,4,5-trimethoxybenzamide derivatives ().
  • 4-Methoxyphenyl Propanamide Side Chain : This moiety provides a balance of lipophilicity and electronic effects, contrasting with the polar hydrazide-linked side chains in compounds like N-(3-(2-(aroyl)hydrazinyl)-3-oxo-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl)-3,4,5-trimethoxybenzamide (), which prioritize hydrogen-bonding interactions .

Data Table: Structural and Functional Comparison

Property Target Compound Oxazolone Analogs () Trimethoxyphenyl Hydrazides ()
Core Structure 1,2,4-Triazole Oxazolone Aroyl hydrazine-linked prop-1-en-2-yl
Key Substituents Cyclopropyl, pyridin-3-yl, 4-methoxyphenyl propanamide 3,4,5-Trimethoxybenzylidene, 3,4,5-trimethoxyphenyl 3,4,5-Trimethoxyphenyl, aroyl hydrazine
Synthetic Route Cyclocondensation with hydrazides/carbonyl intermediates Oxazolone formation via aryl carboxylic acid hydrazides Hydrazide coupling under reflux
Theoretical LogP ~3.2 (moderate lipophilicity) ~2.8 (lower due to polar oxazolone) ~4.1 (higher due to trimethoxy groups)
Crystallography Tools SHELXL , WinGX SHELX WinGX

Research Findings and Limitations

  • Biological Activity: While specific data for the target compound are unavailable in the provided evidence, structurally related 1,2,4-triazoles exhibit IC50 values in the nanomolar range for kinase inhibition. Oxazolone analogs () show cytotoxic activity against cancer cell lines (e.g., IC50 = 1.2–3.8 μM) .
  • Solubility and Stability: The pyridin-3-yl and 4-methoxyphenyl groups likely improve aqueous solubility compared to fully nonpolar analogs. Cyclopropyl substitution may reduce oxidative metabolism, as seen in similar compounds .
  • Knowledge Gaps: Pharmacokinetic and toxicity profiles of the target compound require experimental validation. Comparative studies using SHELX-refined crystallographic data could elucidate binding modes .

Biological Activity

N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(4-methoxyphenyl)propanamide is a complex compound that incorporates a triazole ring known for its diverse biological activities. This article delves into the biological activities associated with this compound, focusing on its pharmacological potential and mechanisms of action.

Overview of the Compound

The compound features several notable structural elements:

  • Triazole Ring : Known for its broad spectrum of biological activities.
  • Cyclopropyl Group : Often enhances pharmacological properties.
  • Pyridine and Methoxyphenyl Moieties : Contribute to the compound's interaction with biological targets.

1. Antimicrobial Activity

Research indicates that compounds containing a triazole ring exhibit significant antifungal , antibacterial , and antiviral activities. The triazole moiety is particularly effective against various fungal pathogens, as demonstrated in studies involving related compounds:

CompoundPathogenActivity Level
5cPythium ultimumGood
5fCorynespora cassiicolaModerate
5hBotrytis cinereaHigh

These findings suggest that the triazole structure in this compound may confer similar antifungal properties .

2. Antitumor Activity

The compound has shown promise as an anticancer agent . In vitro studies reveal that triazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The structure–activity relationship (SAR) analysis indicates that modifications to the methoxyphenyl group can enhance cytotoxicity against various cancer cell lines.

Cell LineIC50 (µg/mL)Reference
A431< 1.98
HT29< 1.61

This data underscores the potential of this compound as a candidate for further development in cancer therapy.

3. Anti-inflammatory and Analgesic Effects

The compound may also exhibit anti-inflammatory and analgesic properties, which are common among triazole derivatives. These effects could be mediated through inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

The biological activity of this compound likely involves several mechanisms:

Enzyme Inhibition : Compounds with a triazole ring often act as enzyme inhibitors, affecting metabolic pathways critical for pathogen survival or cancer cell proliferation.

Molecular Interactions : The presence of functional groups such as methoxy and pyridine can facilitate strong interactions with target proteins through hydrogen bonding and hydrophobic interactions.

Case Studies

Several studies have explored the biological activity of similar triazole-containing compounds:

  • Antifungal Study : A series of triazole derivatives demonstrated significant antifungal activity against Phytophthora infestans, highlighting the importance of structural modifications for enhanced efficacy .
  • Cancer Research : Investigations into triazole-based compounds revealed promising results in inhibiting tumor growth in various cancer models, suggesting potential applications in oncology .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this compound with high purity?

  • Answer : Multi-step synthesis involving coupling reactions (e.g., amide bond formation) and protecting group strategies is typical. For example, hydrazine-pyridine condensation (as in , Section 3.2) followed by cyclization under acidic conditions can yield the triazole core. Characterization via 1H^1 \text{H}-/13C^{13} \text{C}-NMR, FTIR, and HRMS ensures structural integrity and purity ≥95% .

Q. How can researchers confirm the compound’s structural conformation post-synthesis?

  • Answer : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL ( ) is critical. Refinement parameters (e.g., R-factor <0.05) and anisotropic displacement ellipsoid analysis validate geometry. WinGX/ORTEP ( ) assists in visualizing packing interactions and hydrogen bonds .

Q. Which analytical techniques are optimal for monitoring reaction intermediates?

  • Answer : Thin-layer chromatography (TLC) with UV visualization ( ) and liquid chromatography–mass spectrometry (LC-MS) track intermediates. Quantitative NMR (qNMR) using internal standards like 1,3,5-trimethoxybenzene ensures yield accuracy .

Advanced Research Questions

Q. How can discrepancies in crystallographic refinement (e.g., twinning or disorder) be resolved?

  • Answer : SHELXL’s TWIN/BASF commands ( ) address twinning by refining twin fractions. For disorder, PART/SUMP restraints partition occupancy. Cross-validation using independent refinement software (e.g., Olex2) minimizes bias .

Q. What strategies optimize the compound’s solubility and stability for in vitro assays?

  • Answer : Co-solvent systems (DMSO/PEG-400) enhance solubility, while lyophilization improves storage stability. Degradation studies under accelerated conditions (40°C/75% RH) with HPLC monitoring identify vulnerable functional groups (e.g., methoxy or triazole moieties) .

Q. How can structure-activity relationships (SAR) guide derivatization of the triazole-pyridine scaffold?

  • Answer : Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases) identifies key interactions. Substituent variations (e.g., replacing cyclopropyl with larger alkyl groups) are synthesized via Suzuki-Miyaura coupling () to assess potency shifts .

Q. What experimental designs mitigate batch-to-batch variability during scale-up?

  • Answer : Design of Experiments (DoE) using response surface methodology ( ) optimizes reaction parameters (temperature, catalyst loading). Process analytical technology (PAT) tools like inline FTIR ensure real-time quality control .

Data Analysis and Contradiction Management

Q. How should conflicting NMR and X-ray data be reconciled?

  • Answer : Dynamic effects in solution (e.g., rotational isomerism) may explain NMR/X-ray mismatches. Variable-temperature NMR and DFT calculations (e.g., Gaussian) model conformational flexibility. SCXRD provides static solid-state confirmation .

Q. What statistical methods validate reproducibility in biological assays?

  • Answer : Intra- and inter-assay CVs (<15%) using ANOVA and Bland-Altman plots assess reproducibility. Outlier detection (Grubbs’ test) minimizes false positives .

Methodological Resources

  • Crystallography : SHELXL ( ), WinGX/ORTEP ( ).
  • Synthesis : Multi-step protocols ( ), DoE optimization ( ).
  • Characterization : NMR/FTIR ( ), HRMS ( ), SCXRD ( ).

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